molecular formula C19H9Cl2NO3S B2646597 2,5-dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-3-carboxamide CAS No. 476627-37-9

2,5-dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-3-carboxamide

Cat. No.: B2646597
CAS No.: 476627-37-9
M. Wt: 402.25
InChI Key: KHNLEAXFTQZJST-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-3-carboxamide is a complex organic compound that features a unique structure combining anthraquinone and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-3-carboxamide typically involves the coupling of 9,10-anthraquinone derivatives with thiophene carboxylic acid derivatives. One common method includes the reaction of 9,10-anthraquinone-2-carboxylic acid with 2,5-dichlorothiophene-3-amine under dehydrating conditions using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The anthraquinone moiety can be further oxidized to form more complex quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

2,5-dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The anthraquinone moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the thiophene ring can interact with various enzymes, inhibiting their activity and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
  • N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
  • BIS(9,10-dioxo-9,10-dihydroanthracene-1-diazonium) zinc(II) chloride

Uniqueness

2,5-dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-3-carboxamide is unique due to the presence of both anthraquinone and thiophene moieties, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

2,5-dichloro-N-(9,10-dioxoanthracen-2-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9Cl2NO3S/c20-15-8-14(18(21)26-15)19(25)22-9-5-6-12-13(7-9)17(24)11-4-2-1-3-10(11)16(12)23/h1-8H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNLEAXFTQZJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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